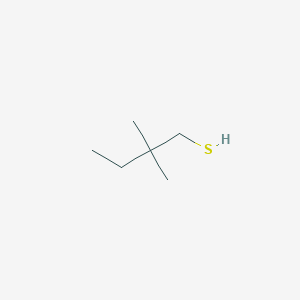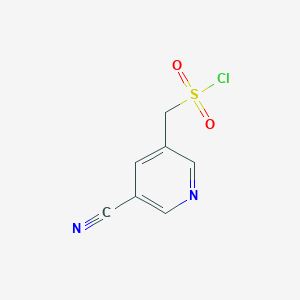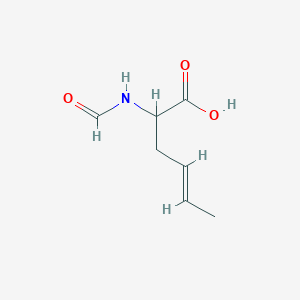
2-(3,5-Difluoro-2-isobutoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-iso-Butoxy-3,5-difluorophenethyl alcohol is an organic compound with the molecular formula C12H16F2O2 and a molecular weight of 230.254 g/mol . This compound is characterized by the presence of two fluorine atoms and an iso-butoxy group attached to a phenethyl alcohol backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-iso-Butoxy-3,5-difluorophenethyl alcohol typically involves the reaction of 3,5-difluorophenethyl alcohol with iso-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-iso-Butoxy-3,5-difluorophenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-iso-butoxy-3,5-difluorophenyl ketone.
Reduction: Formation of 2-iso-butoxy-3,5-difluorophenethyl alkane.
Substitution: Formation of various substituted phenethyl alcohol derivatives.
Applications De Recherche Scientifique
2-iso-Butoxy-3,5-difluorophenethyl alcohol is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-iso-Butoxy-3,5-difluorophenethyl alcohol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes and receptors. The iso-butoxy group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-iso-Butoxy-4,5-difluorophenethyl alcohol: Similar in structure but with different fluorine atom positions.
2-iso-Butoxy-5-fluorophenethyl alcohol: Contains only one fluorine atom.
Uniqueness
2-iso-Butoxy-3,5-difluorophenethyl alcohol is unique due to the specific positioning of its fluorine atoms and the iso-butoxy group, which confer distinct chemical and physical properties. These structural features influence its reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Propriétés
Formule moléculaire |
C12H16F2O2 |
|---|---|
Poids moléculaire |
230.25 g/mol |
Nom IUPAC |
2-[3,5-difluoro-2-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H16F2O2/c1-8(2)7-16-12-9(3-4-15)5-10(13)6-11(12)14/h5-6,8,15H,3-4,7H2,1-2H3 |
Clé InChI |
KMYQXTVQIQHAJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=C(C=C1F)F)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


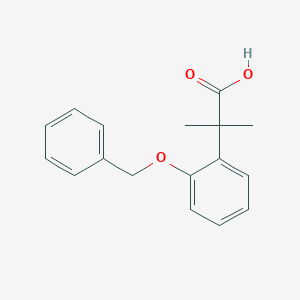
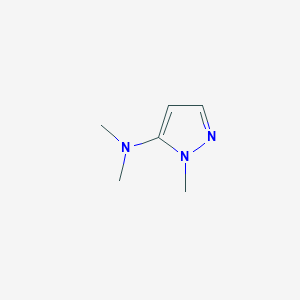
![6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)
![4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B13086794.png)
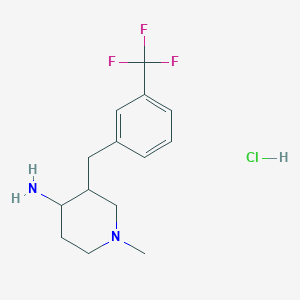

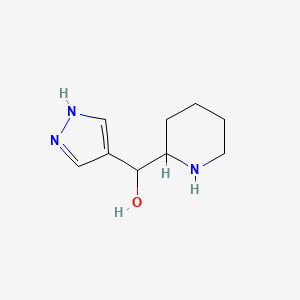

![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)
